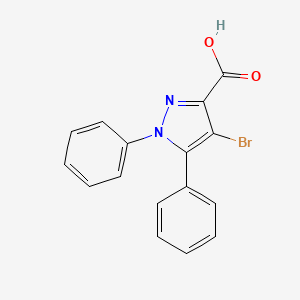

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Beschreibung

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a bromine substituent at the 4-position, phenyl groups at the 1- and 5-positions, and a carboxylic acid moiety at the 3-position. This structure grants it unique reactivity and biological activity. Its synthesis typically involves cyclocondensation of hydrazines with diketones or ketoesters, followed by functionalization. For example, derivatives of 1,5-diphenylpyrazole-3-carboxylic acids are synthesized via hydrolysis of intermediates (e.g., compounds 3a-c) under basic conditions (KOH/MeOH) and subsequent acidification . The bromine substituent enhances electrophilic reactivity, enabling further derivatization for applications in medicinal chemistry, such as antitumor and antimicrobial agents .

Eigenschaften

IUPAC Name |

4-bromo-1,5-diphenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-13-14(16(20)21)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGRVVPIMHFYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl groups and the pyrazole ring.

Esterification and Amidation: The carboxylic acid group can participate in esterification and amidation reactions to form esters and amides, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification.

Amidation: Amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amidation.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the phenyl groups or the pyrazole ring.

Reduction Products: Reduced forms of the phenyl groups or the pyrazole ring.

Esters and Amides: Ester and amide derivatives of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl groups play a crucial role in binding to these targets, while the carboxylic acid group may participate in hydrogen bonding and other interactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Carboxylic acid at position 3 allows for conjugation with amines or hydroxylamines to form amides or esters, as seen in antitumor derivatives like 5a-c .

- Phenyl groups at positions 1 and 5 contribute to π-π stacking interactions in biological targets, improving binding affinity compared to alkyl-substituted analogs (e.g., 1-methyl derivatives) .

Antimicrobial Activity

- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) due to the electron-withdrawing benzoyl group enhancing membrane penetration .

- 4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid shows superior activity (MIC: 16 µg/mL for S. aureus) owing to bromine’s electronegativity and hydrophobic interactions .

- 5-(5-Bromothiophen-2-yl) analog (4k) demonstrates enhanced antifungal activity (IC₅₀: 8 µM against Candida albicans) compared to non-heterocyclic analogs, attributed to thiophene’s sulfur atom interacting with fungal enzymes .

Antitumor Activity

- 4-Bromo derivatives show improved cytotoxicity (IC₅₀: 1.8 µM) compared to 4-chloro analogs (IC₅₀: 4.2 µM), likely due to bromine’s stronger leaving-group ability in prodrug activation .

Physicochemical Properties

| Property | 4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 4-Benzoyl Analog | 1-Methyl-4-bromo Analog (A218585) |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 4.1 | 2.2 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 1.45 |

| pKa (Carboxylic Acid) | 2.9 | 3.1 | 2.7 |

Biologische Aktivität

4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 4-position and phenyl groups at the 1 and 5 positions of the pyrazole ring, along with a carboxylic acid group at the 3-position. The combination of these functional groups contributes to its potential therapeutic effects.

The biological activity of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with various biological targets. The bromine atom and phenyl groups enhance binding affinity to enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding. The specific pathways involved can vary based on the biological context and target systems.

Anticancer Activity

Recent studies have demonstrated that compounds containing a pyrazole scaffold exhibit significant anticancer properties. For instance:

- Microtubule Destabilization : Compounds similar to 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been shown to inhibit microtubule assembly, leading to apoptosis in various cancer cell lines including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Cell Cycle Arrest : These compounds induce morphological changes and enhance caspase-3 activity, confirming their role in promoting apoptosis at low concentrations (e.g., 1 μM) in vitro .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. For example:

- COX Inhibition : Compounds related to 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown potent inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-1 and COX-2 inhibition are notably low, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The pyrazole framework has been associated with antimicrobial properties:

- Broad Spectrum : Research indicates that pyrazoles can exhibit activity against a variety of pathogens, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including:

- Synthesis of Curcumin Analogues : A study synthesized various asymmetric MACs fused with 1-aryl-1H-pyrazole structures, resulting in compounds that effectively inhibited microtubule assembly and showed promising anticancer activity .

- In Vivo Studies : Animal models have confirmed the efficacy of pyrazole derivatives in reducing tumor growth and inflammation, supporting their therapeutic potential .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid compared to other related compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | High | Moderate | Moderate |

| 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | Moderate | High | Low |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | High | Low | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via functionalization of preformed pyrazole cores. For example, Akçamur et al. (1997) demonstrated the use of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid as a precursor, where bromination at the 4-position was achieved using phosphorus oxybromide (POBr₃) in anhydrous conditions . Yıldırım et al. (2005) optimized yields (70–85%) by controlling stoichiometry and reaction time, noting that excess brominating agents led to side products . Key parameters include:

- Solvent : Dry dichloromethane or tetrahydrofuran.

- Temperature : 0–5°C to minimize decomposition.

- Catalyst : Lewis acids (e.g., AlCl₃) for regioselective bromination .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Dinçer et al. (2004) resolved the crystal structure of a methyl ester analog, revealing planar pyrazole rings and dihedral angles of 15–25° between phenyl substituents . Complementary techniques include:

- NMR : Distinct ¹H signals for the carboxylic proton (δ 12.5–13.0 ppm) and bromine-induced deshielding of adjacent protons.

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 650 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. What computational methods are used to predict reactivity and stability of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are employed to model reaction pathways. Yıldırım and Kandemirli (2005) correlated theoretical activation energies with experimental data, showing that electron-withdrawing groups (e.g., -Br) reduce the energy barrier for nucleophilic substitution at the 3-carboxylic position . Key findings:

- HOMO-LUMO Gaps : Bromine lowers the LUMO energy, enhancing electrophilicity.

- Torsional Strain : Bulky phenyl groups at positions 1 and 5 increase steric hindrance, slowing dimerization .

Q. How do structural modifications at the 4-bromo position affect biological activity?

- Methodological Answer : Bildirici et al. (2007) synthesized derivatives by replacing bromine with -NH₂ or -SCH₃ and evaluated antibacterial activity against Staphylococcus aureus and E. coli. Results showed:

| Derivative | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| 4-Bromo | 12.5 | 25.0 |

| 4-NH₂ | 6.25 | 12.5 |

| 4-SCH₃ | 25.0 | 50.0 |

| The -NH₂ derivative exhibited enhanced activity due to improved hydrogen bonding with bacterial enzymes . |

Q. What contradictions exist in reported reaction mechanisms for functionalization at the 3-carboxylic acid group?

- Methodological Answer : Conflicting data arise from solvent polarity and nucleophile strength. Yıldırım et al. (2005) observed that reactions with 2,3-diaminopyridine in DMF produced amides, while the same reaction in ethanol yielded cyclic hydrazides . Korkusuz and Yıldırım (2010) reported that thiosemicarbazide attacks the carbonyl carbon in non-polar solvents (toluene) but the pyrazole nitrogen in polar aprotic solvents (DMF) . Resolution requires:

- Kinetic Studies : Monitoring intermediates via LC-MS.

- Solvent Screening : Testing dielectric constants (ε) from 2.3 (hexane) to 46.7 (DMF).

Methodological Challenges

Q. How can researchers mitigate side reactions during coupling reactions involving the 3-carboxylic acid group?

- Methodological Answer : Activation of the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) reduces side products. For example, Yıldırım et al. (2005) achieved 90% purity in amide formation by pre-forming the acid chloride and using Schlenk techniques to exclude moisture . Critical steps:

- Catalyst : DMAP (4-dimethylaminopyridine) accelerates coupling.

- Workup : Rapid column chromatography (silica gel, hexane/ethyl acetate) to separate unreacted starting materials.

Q. What strategies optimize crystallization for X-ray diffraction studies of brominated pyrazoles?

- Methodological Answer : Slow evaporation from a 1:1 ethanol/water mixture at 4°C produces diffraction-quality crystals. Dinçer et al. (2004) added trace methanol to disrupt π-π stacking, improving crystal symmetry . For air-sensitive derivatives, use of a glovebox during crystal mounting is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.